molecular formula C9H14N2S2 B14568917 1-Cyanocyclopentyl dimethylcarbamodithioate CAS No. 61540-46-3

1-Cyanocyclopentyl dimethylcarbamodithioate

Cat. No.: B14568917
CAS No.: 61540-46-3
M. Wt: 214.4 g/mol
InChI Key: HARJPLAUNXSLQK-UHFFFAOYSA-N
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Description

1-Cyanocyclopentyl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates It is characterized by the presence of a cyanocyclopentyl group attached to a dimethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanocyclopentyl dimethylcarbamodithioate typically involves the reaction of cyanocyclopentane with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyanocyclopentyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

1-Cyanocyclopentyl dimethylcarbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyanocyclopentyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds like cyclopentane and its substituted derivatives share structural similarities with 1-Cyanocyclopentyl dimethylcarbamodithioate.

    Dithiocarbamates: Other dithiocarbamate compounds, such as sodium dimethyldithiocarbamate, have similar chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a cyanocyclopentyl group and a dimethylcarbamodithioate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

61540-46-3

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

(1-cyanocyclopentyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H14N2S2/c1-11(2)8(12)13-9(7-10)5-3-4-6-9/h3-6H2,1-2H3

InChI Key

HARJPLAUNXSLQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1(CCCC1)C#N

Origin of Product

United States

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